REACTION_CXSMILES
|
C(SC1C=C(O)C(=O)NC=1)C1C=CC=CC=1.COC[O:20][C:21]1[C:22](=[O:38])[N:23](COC)[CH:24]=[C:25]([S:27][CH2:28][C:29]2[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=2)[CH:26]=1>>[OH:20][C:21]1[C:22](=[O:38])[NH:23][CH:24]=[C:25]([S:27][CH2:28][C:29]2[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=2)[CH:26]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C(C(NC1)=O)O
|
Name
|
3-(methoxymethoxy)-1-(methoxymethyl)-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC=1C(N(C=C(C1)SCC=1C=NC=CC1)COC)=O
|
Name
|
Intermediate 27
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC=1C(N(C=C(C1)SCC=1C=NC=CC1)COC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
OC=1C(NC=C(C1)SCC=1C=NC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |